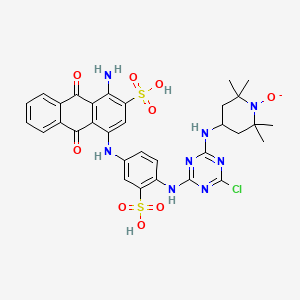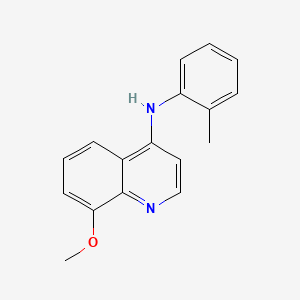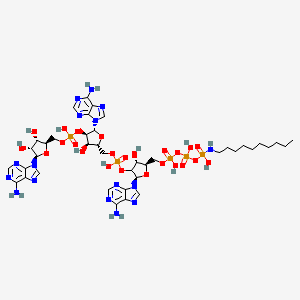
D-キシロース 5-リン酸
説明
D-Xylulose 5-phosphate (DXP) is a phosphorylated sugar molecule that plays a critical role in various metabolic pathways. It is an essential intermediate in the non-oxidative phase of the pentose phosphate pathway (PPP), which is a metabolic pathway that generates NADPH and ribose-5-phosphate. DXP is also involved in the biosynthesis of several important molecules, including thiamine, pyridoxal, and coenzyme A.
科学的研究の応用
植物生化学と代謝工学
DXPは、1-デオキシ-D-キシロース-5-リン酸(DXP)経路における重要な分子であり、植物におけるイソプレノイドの合成に不可欠です {svg_1}。この経路は、テルペノイドと呼ばれる、精油、色素、天然ゴムなどの多様な有機化合物を生成する役割を担っています。 例えば、トマトでは、DXPシンターゼ遺伝子は、二次代謝産物の蓄積における役割について研究されています {svg_2}。これらの遺伝子を操作することにより、科学者は、トマトに含まれる強力な抗酸化物質であるリコピンなどの価値のある化合物の生産を強化する可能性があります。
遺伝学的研究と作物の改良
DXSなどのDXP経路遺伝子は、植物の生育と発達を理解するための遺伝学的研究におけるマーカーとして使用されます。 例えば、トマトでは、異なるDXS遺伝子ファミリーメンバーは異なる役割を果たしており、一部は光合成色素の合成に関与しています {svg_3}。これらの知見は、作物の収量と栄養品質を向上させるための遺伝的改良の指針となる可能性があります。
脂質生成研究
研究により、DXPは解糖系におけるホスホフルクトキナーゼを急性に活性化し、転写因子ChREBPの作用を促進することが示されています {svg_4}。これにより、脂質生成、ヘキソース一リン酸シャント、解糖系に関与する酵素の遺伝子の転写が促進されます。これらは、脂肪のde novo合成に不可欠なものです。この応用は、代謝性疾患の理解と治療法の開発において重要です。
ホルモン応答と植物防御
DXPシンターゼ遺伝子は、植物ホルモン応答性エレメントを含んでおり、ホルモン応答において重要な役割を果たす可能性を示唆しています {svg_5}。さらに、DXP経路を介して生成されるテルペノイドは、草食動物や病原体に対する植物の防御機構に関与しています。これらのプロセスを理解することで、環境ストレスに対する耐性を強化した作物の開発につながる可能性があります。
作用機序
Target of Action
D-Xylulose 5-phosphate primarily targets two proteins: 1-Deoxy-D-xylulose 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase . These proteins play crucial roles in the non-mevalonate pathway and the biosynthesis of vitamin B6, respectively .
Mode of Action
D-Xylulose 5-phosphate interacts with its targets by acting as a substrate. For instance, it is an intermediate in the pentose phosphate pathway , where it acts as a donor of two-carbon ketone groups in transketolase reactions . It also plays a crucial role in the regulation of glycolysis through its interaction with the bifunctional enzyme PFK2/FBPase2 .
Biochemical Pathways
D-Xylulose 5-phosphate is involved in the pentose phosphate pathway . It is a ketose sugar formed from ribulose-5-phosphate by ribulose-5-phosphate epimerase . In the non-oxidative branch of the pentose phosphate pathway, D-Xylulose 5-phosphate acts as a donor of two-carbon ketone groups in transketolase reactions .
Pharmacokinetics
It is known to be a metabolite of the hexose monophosphate pathway .
Result of Action
The action of D-Xylulose 5-phosphate leads to several molecular and cellular effects. Specifically, it activates protein phosphatase, which then dephosphorylates PFK2/FBPase2. This inactivates the FBPase2 activity of the bifunctional enzyme and activates its PFK2 activity . As a result, the production of fructose 2,6-bisphosphate increases, ultimately leading to an upregulation of glycolysis .
Action Environment
The action of D-Xylulose 5-phosphate can be influenced by various environmental factors. For instance, it plays essential roles in many physiological processes in plants, such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense
将来の方向性
生化学分析
Biochemical Properties
D-Xylulose 5-phosphate is involved in several biochemical reactions. It is formed from ribulose-5-phosphate by the action of ribulose-5-phosphate epimerase. In the non-oxidative branch of the pentose phosphate pathway, D-Xylulose 5-phosphate interacts with transketolase, an enzyme that transfers two-carbon units from ketose donors to aldose acceptors. This interaction is crucial for the synthesis of nucleotides and amino acids .
Additionally, D-Xylulose 5-phosphate plays a role in the regulation of glycolysis. It interacts with the bifunctional enzyme PFK2/FBPase2, activating protein phosphatase, which then dephosphorylates PFK2/FBPase2. This inactivates the FBPase2 activity and activates the PFK2 activity, leading to an increase in fructose 2,6-bisphosphate levels and upregulation of glycolysis .
Cellular Effects
D-Xylulose 5-phosphate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in glucose metabolism. The compound activates protein phosphatase, which in turn regulates the activity of enzymes involved in glycolysis and gluconeogenesis. This regulation is essential for maintaining cellular energy balance .
Moreover, D-Xylulose 5-phosphate has been implicated in gene expression. It promotes the activity of the transcription factor ChREBP (Carbohydrate Response Element Binding Protein), which is involved in the regulation of genes related to lipid and glucose metabolism. This effect is particularly significant in the liver, where D-Xylulose 5-phosphate-mediated activation of ChREBP leads to increased lipogenesis .
Molecular Mechanism
At the molecular level, D-Xylulose 5-phosphate exerts its effects through several mechanisms. It binds to and activates protein phosphatase, which then dephosphorylates target enzymes, altering their activity. This binding interaction is crucial for the regulation of glycolysis and gluconeogenesis .
Furthermore, D-Xylulose 5-phosphate influences gene expression by promoting the activity of ChREBP. This transcription factor binds to carbohydrate response elements in the promoter regions of target genes, leading to increased transcription of genes involved in lipid and glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Xylulose 5-phosphate can vary over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that D-Xylulose 5-phosphate can have sustained effects on cellular metabolism, particularly in the regulation of glycolysis and lipogenesis .
Dosage Effects in Animal Models
The effects of D-Xylulose 5-phosphate in animal models are dose-dependent. At low doses, the compound can enhance glycolysis and lipogenesis without causing adverse effects. At high doses, D-Xylulose 5-phosphate can lead to metabolic imbalances and toxicity. These effects are particularly evident in the liver, where excessive activation of ChREBP can result in steatosis and other metabolic disorders .
Metabolic Pathways
D-Xylulose 5-phosphate is a key intermediate in the pentose phosphate pathway. It is involved in the non-oxidative phase, where it acts as a donor of two-carbon units in transketolase reactions. This role is essential for the synthesis of nucleotides and amino acids. Additionally, D-Xylulose 5-phosphate influences glycolysis by regulating the activity of PFK2/FBPase2 and increasing the levels of fructose 2,6-bisphosphate .
Transport and Distribution
Within cells, D-Xylulose 5-phosphate is transported and distributed through various mechanisms. It can diffuse freely in the cytoplasm, but its localization can be influenced by binding proteins and transporters. These interactions are crucial for the regulation of its activity and function .
Subcellular Localization
D-Xylulose 5-phosphate is primarily localized in the cytoplasm, where it participates in the pentose phosphate pathway and glycolysis regulation. Its activity can be modulated by post-translational modifications and interactions with other biomolecules. These factors influence its localization and function within the cell .
特性
IUPAC Name |
[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZLKVNUWIIPSJ-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863330 | |
| Record name | D-Xylulose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xylulose 5-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4212-65-1 | |
| Record name | D-Xylulose 5-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4212-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Xylulose 5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Xylulose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-XYLULOSE 5-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MF87847MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xylulose 5-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




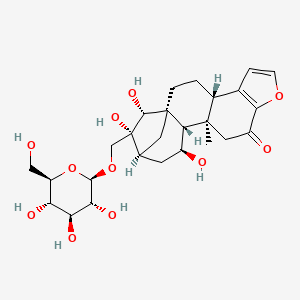
![1-[[2-(3-Methylanilino)-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1197510.png)
![8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B1197511.png)


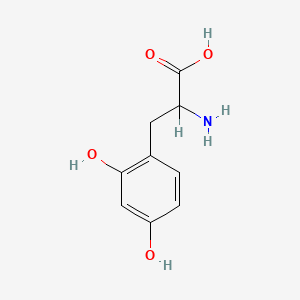
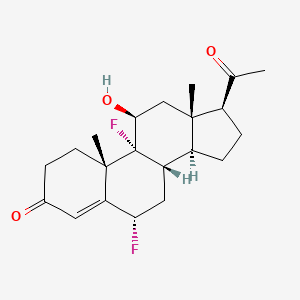
![3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one](/img/structure/B1197518.png)

![1-O-[(2S,3S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate](/img/structure/B1197523.png)
